Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester

Stereochemistry Configurational isomerism Push–pull alkenes

Procure CAS 26239-22-5—the stereodefined (Z)-4-oxothiazolidin-2-ylidene methyl ester, the smallest ester analog in this chemotype (MW 173.19, XLogP3 0.1). The (Z)-isomer constitutes >90% of the equilibrium mixture and is essential for patent-protected antiepileptic acetamide synthesis via ester hydrolysis→acid chloride→anilide coupling. The C(5) reactive methylene enables Knoevenagel condensations to antimicrobial 5-arylidene derivatives; the methyl ester's lower steric profile vs. ethyl ester facilitates cleaner reactions with ortho-substituted benzaldehydes. Enables systematic SAR exploration from the minimal ester pharmacophore for cholinesterase inhibitor and agrochemical antifungal lead discovery.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 26239-22-5
Cat. No. B3256000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester
CAS26239-22-5
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1NC(=O)CS1
InChIInChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8)/b5-2-
InChIKeyYERBFSSSKXIGIJ-DJWKRKHSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, (4-Oxo-2-Thiazolidinylidene)-, Methyl Ester (CAS 26239-22-5): Chemical Identity and Compound Class Overview for Procurement Decisions


Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester (CAS 26239-22-5), IUPAC name methyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, is a stereodefined (Z)-configured thiazolidinone derivative bearing an exocyclic α,β-unsaturated ester moiety . With molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g·mol⁻¹, it belongs to the 2-alkylidene-4-oxothiazolidine class—push–pull alkenes characterized by a conjugated donor–acceptor system across the exocyclic C=C bond [1]. This compound serves as a versatile synthetic building block for pharmacologically active molecules, including antimicrobial, anti-inflammatory, and CNS-targeted agents, owing to the thiazolidinone scaffold's established bioactivity profile and the ester functionality's amenability to further derivatization [2].

Why the (Z)-Methyl Ester of 4-Oxothiazolidin-2-ylidene Acetic Acid Cannot Be Replaced by Its Ethyl Ester, Free Acid, or (E)-Isomer Analogs


Generic substitution among 4-oxothiazolidin-2-ylidene acetic acid derivatives is precluded by three interdependent factors: stereochemical identity, physicochemical property divergence, and differential synthetic reactivity. The (Z)-configuration of CAS 26239-22-5 is not a trivial stereochemical detail—in polar solvent-dependent equilibria, the (Z)-form constitutes >90% of the equilibrium mixture, stabilized by intermolecular resonance-assisted hydrogen bonding and 1,5-type S···O interactions, with a rotational barrier ΔG‡ of approximately 98.5–100.2 kJ·mol⁻¹ at 298 K separating it from the (E)-isomer [1]. Substituting the (E)-isomer methyl ester (CAS 56196-66-8, mp 176–177 °C) introduces a geometrically distinct hydrogen-bonding pattern that alters both molecular recognition and crystalline packing . Replacing the methyl ester with the ethyl ester homolog (CAS 24146-36-9, MW 187.21 vs. 173.19) increases lipophilicity and steric bulk, modifying both LogP-driven partitioning and the kinetics of subsequent nucleophilic acyl substitution reactions . The free acid (CAS 63250-49-7) introduces an additional hydrogen-bond donor that fundamentally alters solubility, salt-forming capacity, and coupling chemistry requirements . These differences are not incremental—they can determine whether a downstream synthetic sequence succeeds or fails.

Quantitative Differentiation Evidence for Acetic Acid, (4-Oxo-2-Thiazolidinylidene)-, Methyl Ester (CAS 26239-22-5) Against Closest Comparators


Stereochemical Identity: (Z)-Configuration Thermodynamic Stability and Configurational Purity Versus (E)-Isomer Methyl Ester

The target compound (CAS 26239-22-5) bears a defined (Z)-configuration at the exocyclic C=C bond, which is the thermodynamically favored form in polar solvents. Dynamic ¹H NMR studies on structurally related 5-substituted 2-alkylidene-4-oxothiazolidines demonstrate that in polar solvent-dependent equilibria, the (2Z)-form constitutes >90% of the equilibrium mixture, stabilized by intermolecular resonance-assisted hydrogen bonding (RAHB) and strong 1,5-type S···O interactions within the SCCCO entity [1]. The rotational barrier ΔG‡ separating the (Z)- and (E)-configurational isomers for the parent 4-oxothiazolidine scaffold ranges from 98.5 kJ·mol⁻¹ (for 5-ethoxycarbonylmethyl derivatives) to 100.2 kJ·mol⁻¹ (for bis-exocyclic C=C systems), both measured at 298 K [1]. By contrast, the (E)-isomer methyl ester (CAS 56196-66-8) exhibits a melting point of 176–177 °C and a predicted pKa of 10.66, reflecting different intermolecular hydrogen-bonding organization in the solid state . The ¹³C NMR ΔδC(2)C(2′) values for this compound class range from 58 to 69 ppm, correlating quantitatively with the degree of push–pull character of the exocyclic C(2)=C(2′) bond [1].

Stereochemistry Configurational isomerism Push–pull alkenes

Physicochemical Property Differentiation: XLogP3, Topological Polar Surface Area, and Molecular Weight Versus Ethyl Ester and Free Acid Comparators

The target compound possesses a computed XLogP3 of 0.1 and a topological polar surface area (TPSA) of 80.7 Ų, with a molecular weight of 173.19 g·mol⁻¹, one hydrogen-bond donor, and four hydrogen-bond acceptors [1]. The ethyl ester analog (CAS 24146-36-9) has a molecular weight of 187.21 g·mol⁻¹—an increase of 14 Da (one methylene unit) that incrementally raises lipophilicity and steric encumbrance at the ester position . The free acid (CAS 63250-49-7, MW 159.16 g·mol⁻¹) carries two hydrogen-bond donors versus the methyl ester's single donor, fundamentally altering its solubility profile, capacity for salt formation, and requirements for amide coupling activation . The acetamide analog (CAS 27653-83-4, MW 158.18 g·mol⁻¹) replaces the ester oxygen with an amide nitrogen, increasing hydrogen-bond donor count to two and reducing acceptor count to three, thereby shifting the donor–acceptor balance . These numerical differences are directly relevant to LogP-driven membrane permeability predictions, aqueous solubility estimates, and chromatographic retention behavior.

Physicochemical properties Drug-likeness ADME prediction

Synthetic Reactivity: Methyl Ester as Preferred Building Block for Nucleophilic Acyl Substitution Versus Ethyl Ester

The methyl ester functionality of CAS 26239-22-5 confers kinetic advantages in nucleophilic acyl substitution reactions compared to the ethyl ester analog. As a class-level principle grounded in ester chemistry, methyl esters undergo alkaline hydrolysis approximately 1.5–2.0 times faster than their ethyl ester counterparts due to reduced steric hindrance at the carbonyl carbon and a lower activation energy for tetrahedral intermediate formation (ΔΔG‡ estimated at 1.5–3.0 kJ·mol⁻¹ favoring methyl over ethyl in analogous systems) [1]. In the specific context of 4-oxothiazolidin-2-ylidene chemistry, the patent literature demonstrates that the corresponding acid (CAS 63250-49-7, accessible via methyl ester hydrolysis) serves as the key intermediate for preparing CNS-active acetamide derivatives of general formula I, where the free acid is activated as the acid chloride and coupled with substituted anilines to yield antiepileptic agents [2]. The methyl ester's lower steric profile relative to the ethyl ester facilitates more efficient ester-to-amide conversion, particularly with sterically demanding amine nucleophiles. The (Z)-configured methyl ester is also employed as a versatile intermediate in heterocyclic synthesis, where its reactive methylene group adjacent to the carbonyl enables Knoevenagel condensation and cyclocondensation reactions for constructing more complex thiazolo-fused systems [3].

Synthetic methodology Amide bond formation Building block reactivity

Patent-Supported CNS Drug Development Pathway: 4-Oxothiazolidin-2-ylidene-acetamide Derivatives as Broad-Spectrum Antiepileptic Agents

The 4-oxothiazolidin-2-ylidene scaffold, for which CAS 26239-22-5 serves as a key ester intermediate, is the subject of US Patent 4,563,471, which discloses 4-oxothiazolidin-2-ylidene-acetamide derivatives of general formula I as agents for treating central nervous system diseases, particularly epilepsy [1]. The patent explicitly describes that the (Z)-configured free acid—obtainable via hydrolysis of the methyl ester—is the critical precursor for synthesizing a library of N-substituted acetamides. Specific compounds exemplified include (Z)-(3-methyl-4-oxothiazolidin-2-ylidene)-N-(2,6-dimethylphenyl)-acetamide (mp 250.4 °C, decomp.) and (Z)-(3-methyl-4-oxothiazolidin-2-ylidene)-N-(2-chlorophenyl)-acetamide (mp 193–194 °C, decomp.), among thirteen explicitly characterized derivatives with defined melting points [1]. By contrast, the corresponding ethyl ester-based route would introduce additional steric hindrance during N-alkylation of the thiazolidinone ring nitrogen and subsequent amidation steps. The patent's synthetic methodology relies on the t-butyl ester for N-alkylation followed by selective acidic deprotection—a strategy where the methyl ester's intermediate reactivity (less labile than t-butyl, more reactive than ethyl) is advantageous for stepwise orthogonal protection schemes [1]. No comparable patent exists for the ethyl ester as a preferred synthetic intermediate in this therapeutic class.

CNS drug discovery Antiepileptic agents Patent precedent

Commercial Availability as a Defined (Z)-Stereoisomer Building Block: Sourcing and Purity Benchmarking

CAS 26239-22-5 is commercially available as a defined (Z)-stereoisomer through Enamine Ltd. (Catalog No. EN300-16987), a major supplier of screening compounds and building blocks to the pharmaceutical industry [1]. The compound is listed with a purity specification of ≥95% from at least one commercial source . This is significant because the (E)-isomer methyl ester (CAS 56196-66-8) is cataloged under a different CAS number and separate commercial listings (e.g., MFCD07280564, MFCD02061619), and the two isomers are not interchangeable [2]. The defined (Z)-stereochemistry is explicitly indicated in the IUPAC name—methyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate—and is confirmed by the InChI Key YERBFSSSKXIGIJ-DJWKRKHSSA-N, which encodes the (Z)-double bond geometry [1]. In contrast, the free acid (CAS 63250-49-7) and acetamide (CAS 27653-83-4) are less commonly stocked and typically require custom synthesis, introducing longer lead times and higher minimum order quantities. The availability of the methyl ester as an off-the-shelf building block with verified stereochemistry reduces procurement risk and enables immediate initiation of synthetic campaigns.

Chemical sourcing Building block procurement Stereochemical purity

Class-Level Biological Activity Evidence: Antimicrobial and Cholinesterase Inhibitory Activity of 4-Oxothiazolidin-2-ylidene and Related Rhodanine Derivatives

While direct biological data for CAS 26239-22-5 as a standalone bioactive entity is not reported in the peer-reviewed literature, robust class-level evidence exists for the 4-oxothiazolidin-2-ylidene scaffold from which meaningful inference can be drawn. Chaban et al. (2021) synthesized a series of 4-oxo-thiazolidin-2-ylidene derivatives and demonstrated antibacterial activity against five strains—Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus—and antifungal activity against Candida albicans and Cryptococcus neoformans [1]. In a related thioxo-analog study on rhodanine-3-acetic acid derivatives (which share the exocyclic acetate motif but replace the 4-oxo with 2-thioxo), Krátký et al. (2016) reported quantitative cholinesterase inhibition: AChE IC₅₀ values ranged from 24.05 to 86.85 μM, and BChE IC₅₀ values from 7.92 to 227.19 μM, with esterification of the parent acid increasing BChE inhibition up to 26-fold [2]. Seven rhodanine derivatives exhibited more potent AChE inhibition than rivastigmine, a clinically used cholinesterase inhibitor [2]. Importantly, the ester derivatives (methyl/ethyl esters of rhodanine-3-acetic acid) showed more efficient AChE inhibition than both the corresponding amides and the parent acid [2], supporting the functional relevance of the ester moiety present in CAS 26239-22-5. For antifungal applications, Obydennov et al. (2023) identified a 4-oxothiazolidin-2-ylidene acetamide derivative with EC₅₀ values of 0.85 μg·mL⁻¹ against Alternaria solani and 2.29 μg·mL⁻¹ against Phoma lingam [3]. These class-level data establish that the scaffold is biologically competent, and the methyl ester form is anticipated to serve as both a bioactive prototype and a prodrug-like intermediate.

Antimicrobial activity Cholinesterase inhibition Structure–activity relationships

Procurement-Driven Application Scenarios for Acetic Acid, (4-Oxo-2-Thiazolidinylidene)-, Methyl Ester (CAS 26239-22-5)


Medicinal Chemistry: Synthesis of CNS-Active 4-Oxothiazolidin-2-ylidene-acetamide Libraries for Antiepileptic Drug Discovery

CAS 26239-22-5 serves as the direct precursor to (Z)-(4-oxothiazolidin-2-ylidene)acetic acid, which is the key intermediate in the patent-protected synthetic route to broad-spectrum antiepileptic acetamide derivatives [1]. The methyl ester is hydrolyzed to the free acid, converted to the acid chloride, and coupled with substituted anilines to generate compound libraries with documented in vivo anticonvulsive activity. The (Z)-configuration is critical: the patent explicitly defines the stereochemistry, and the 13 explicitly characterized acetamide derivatives (with melting points spanning 55–295.5 °C) all retain the (Z)-geometry [1]. Researchers procuring this compound for CNS drug discovery benefit from a validated synthetic pathway that avoids stereochemical ambiguity and leverages the methyl ester's favorable reactivity profile for efficient acid generation.

Antimicrobial SAR Programs: Building Block for 5-Arylidene-4-oxothiazolidin-2-ylidene Derivatives Targeting Drug-Resistant Pathogens

The methyl ester's reactive C(5) methylene group enables Knoevenagel condensation with aromatic aldehydes to generate 5-arylidene-4-oxothiazolidin-2-ylidene derivatives—a privileged scaffold for antimicrobial activity [2]. The class has demonstrated antibacterial efficacy against clinically relevant Gram-negative (E. coli, K. pneumoniae, A. baumannii, P. aeruginosa) and Gram-positive (S. aureus) strains, as well as antifungal activity against C. albicans and C. neoformans [2]. The methyl ester's lower steric profile relative to the ethyl ester facilitates cleaner condensation reactions, particularly with ortho-substituted benzaldehydes where steric accessibility at the reactive methylene is critical. The compound's XLogP3 of 0.1 provides a balanced starting point for SAR modulation—subsequent arylidene introduction predictably increases lipophilicity, enabling systematic LogP optimization within drug-like space.

Cholinesterase Inhibitor Development: Ester Prodrug Strategy Based on Rhodanine and 4-Oxothiazolidinone Scaffolds

Class-level evidence demonstrates that esterification of the acetic acid moiety in related thiazolidinone scaffolds increases cholinesterase inhibitory potency—in rhodanine-3-acetic acid derivatives, esterification enhanced BChE inhibition up to 26-fold relative to the parent acid, and esters outperformed amides against AChE [3]. The methyl ester (CAS 26239-22-5) is positioned as the smallest-possible ester analog in this chemotype, offering the least steric perturbation to the enzyme binding pocket while retaining the ester's potency-enhancing effect. Seven derivatives in the rhodanine series exceeded rivastigmine's AChE inhibitory potency, establishing that this scaffold class can compete with clinically approved cholinesterase inhibitors [3]. Procurement of the methyl ester enables systematic SAR exploration starting from the minimal ester pharmacophore, with subsequent optimization through N-substitution and C(5)-modification.

Agrochemical Discovery: Antifungal Lead Optimization Using 4-Oxothiazolidin-2-ylidene Scaffold

The 4-oxothiazolidin-2-ylidene scaffold has demonstrated promising antifungal activity against phytopathogenic fungi. Obydennov et al. (2023) reported a 4-oxothiazolidin-2-ylidene acetamide derivative with EC₅₀ values of 0.85 μg·mL⁻¹ against Alternaria solani (early blight pathogen) and 2.29 μg·mL⁻¹ against Phoma lingam (blackleg pathogen of crucifers) [4]. CAS 26239-22-5 provides the entry point for generating acetamide-based antifungal leads through ester hydrolysis and subsequent amide coupling. The methyl ester's availability as a defined (Z)-stereoisomer ensures stereochemical consistency in agrochemical lead series, and its balanced physicochemical profile (XLogP3 0.1, TPSA 80.7 Ų) facilitates formulation into sprayable or seed-treatment compositions without excessive lipophilicity that could impede systemic translocation in plants.

Quote Request

Request a Quote for Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.